![molecular formula C23H29BrN4OS B2972398 N-[[5-[(4-bromophenyl)methylsulfanyl]-4-ethyl-1,2,4-triazol-3-yl]methyl]adamantane-1-carboxamide CAS No. 476438-42-3](/img/structure/B2972398.png)

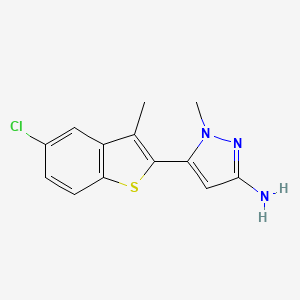

N-[[5-[(4-bromophenyl)methylsulfanyl]-4-ethyl-1,2,4-triazol-3-yl]methyl]adamantane-1-carboxamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

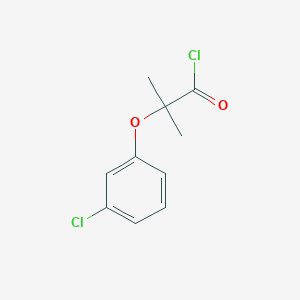

The compound is a complex organic molecule that contains several functional groups. It includes an adamantane core, which is a type of diamondoid and has unique structural, biological, and stimulus-responsive properties . Attached to this core is a 1,2,4-triazole ring, which is a type of heterocyclic compound often found in pharmaceuticals. The compound also contains a sulfanyl group attached to a bromophenyl group .

Molecular Structure Analysis

The adamantane core of the molecule is a fused ring structure that is highly symmetrical and rigid . The 1,2,4-triazole ring is a five-membered ring containing two nitrogen atoms and three carbon atoms . The bromophenyl group is a phenyl ring with a bromine atom attached .Chemical Reactions Analysis

Again, while specific reactions involving this compound are not available, similar compounds with adamantane cores can undergo a wide range of radical-based functionalization reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on the specific arrangement and interactions of its functional groups. Adamantane itself is known to be a white solid with a camphor-like odor .科学的研究の応用

Antimicrobial and Anti-inflammatory Applications

Antimicrobial Activity

Research has shown that adamantane derivatives, including those with triazole moieties, exhibit significant antimicrobial activity. For instance, a study synthesized various S-substituted and N-substituted 5-(1-adamantyl)-1,2,4-triazole-3-thiols and tested them against a range of Gram-positive and Gram-negative bacteria, as well as the pathogenic fungus Candida albicans. Several compounds displayed potent antibacterial activity, highlighting their potential in developing new antimicrobial agents (Al-Abdullah et al., 2014).

Anti-inflammatory Activity

The same study also investigated the anti-inflammatory activity of these compounds, finding that some showed good dose-dependent activity against carrageenan-induced paw edema in rats. This suggests the potential of adamantane-triazole derivatives in treating inflammation-related conditions.

Quantum Chemical Analysis and Material Science Applications

Quantum Chemical Analysis

Another study performed spectral and quantum chemical analysis on adamantane-based compounds, including vibrational IR and Raman spectra interpretation through DFT calculations. These analyses help understand the electronic structure and charge transfer characteristics, which are crucial for designing materials with specific electronic properties (Al-Ghulikah et al., 2019).

Material Science

Adamantane derivatives have also been explored in the synthesis of new polymers and materials. For instance, polyamides containing adamantyl and diamantyl moieties have been developed, displaying medium inherent viscosities and high glass transition temperatures, indicating their potential for high-performance materials applications (Chern et al., 1998).

Catalysis and Synthetic Applications

Catalysis

Coordination polymers synthesized from adamantane and triazole derivatives have been shown to act as catalysts in reactions like the Chan-Evans-Lam arylation, underscoring their utility in organic synthesis and potential industrial applications (Pavlov et al., 2019).

将来の方向性

作用機序

Target of Action

The compound contains a 1,2,4-triazole ring, which is often associated with various biological activities such as antifungal, antiviral, and anticancer activities . The adamantane structure is known to interact with various biological targets, including viral proteins and ion channels.

Biochemical Pathways

Many 1,2,4-triazole compounds affect the ergosterol biosynthesis pathway, which is critical for the integrity of the fungal cell membrane .

Result of Action

Based on the known effects of similar compounds, it could potentially disrupt cell membrane integrity or interfere with essential biochemical pathways .

特性

IUPAC Name |

N-[[5-[(4-bromophenyl)methylsulfanyl]-4-ethyl-1,2,4-triazol-3-yl]methyl]adamantane-1-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H29BrN4OS/c1-2-28-20(26-27-22(28)30-14-15-3-5-19(24)6-4-15)13-25-21(29)23-10-16-7-17(11-23)9-18(8-16)12-23/h3-6,16-18H,2,7-14H2,1H3,(H,25,29) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GYFOMOZNKOGPEQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C(=NN=C1SCC2=CC=C(C=C2)Br)CNC(=O)C34CC5CC(C3)CC(C5)C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H29BrN4OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

489.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[[5-[(4-bromophenyl)methylsulfanyl]-4-ethyl-1,2,4-triazol-3-yl]methyl]adamantane-1-carboxamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-Cyclopropyl-4-[4-[6-(furan-2-yl)pyridazin-3-yl]piperazin-1-yl]-6-methylpyrimidine](/img/structure/B2972317.png)

![Ethyl 4-[(6-methyl-2,4-dioxopyran-3-ylidene)methylamino]benzoate](/img/structure/B2972320.png)

![2-[6-(1,3-Benzodioxol-5-yl)pyridazin-3-yl]sulfanyl-1-(4-methoxyphenyl)ethanone](/img/structure/B2972323.png)

![2-chloro-N-[4-(cyanosulfanyl)-2,6-diethylphenyl]acetamide](/img/structure/B2972324.png)

![N-(4-fluorophenyl)-2-(2-morpholinoacetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2972328.png)

![1-Methyl-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridine](/img/structure/B2972331.png)

![benzo[d][1,3]dioxol-5-yl(4-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)methanone](/img/structure/B2972335.png)

![2-{[4-amino-5-(2-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-nitrophenyl)acetamide](/img/structure/B2972337.png)

![4-(3,4-Dichlorophenoxy)pyrrolo[1,2-a]quinoxaline](/img/structure/B2972338.png)